molecular formula C7H12N2O B1418624 1-(5-Methylfuran-2-yl)ethane-1,2-diamine CAS No. 1089347-06-7

1-(5-Methylfuran-2-yl)ethane-1,2-diamine

Cat. No.: B1418624
CAS No.: 1089347-06-7
M. Wt: 140.18 g/mol
InChI Key: HVRFFLOYIZGOTK-UHFFFAOYSA-N
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Description

1-(5-Methylfuran-2-yl)ethane-1,2-diamine (C₇H₁₂N₂O) is a diamine derivative featuring a 5-methylfuran substituent attached to an ethane-1,2-diamine backbone. Its structural identifiers include:

  • SMILES: CC1=CC=C(O1)C(CN)N
  • InChIKey: HVRFFLOYIZGOTK-UHFFFAOYSA-N
  • Molecular Weight: 140.19 g/mol .

The compound serves as a precursor for synthesizing Schiff base ligands, such as N-[(E)-(5-Methylfuran-2-yl)methylidene]-ethane-1,2-diamine (MFMEDA), which are used to prepare metal complexes with antimicrobial activity . Its synthesis involves condensation of 5-methylfurfural with ethylene-1,2-diamine under controlled conditions .

Properties

IUPAC Name

1-(5-methylfuran-2-yl)ethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O/c1-5-2-3-7(10-5)6(9)4-8/h2-3,6H,4,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVRFFLOYIZGOTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C(CN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1089347-06-7
Record name 1-(5-methylfuran-2-yl)ethane-1,2-diamine
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Preparation Methods

General Synthetic Approach

The most common and direct preparation method involves the condensation reaction between ethane-1,2-diamine and 5-methylfurfural. This reaction typically proceeds through the formation of an imine intermediate (Schiff base), which can be subsequently reduced or isolated depending on the desired product form.

  • Reaction conditions: Equimolar amounts of ethane-1,2-diamine and 5-methylfurfural are mixed in methanol solvent.
  • Catalysis: A few drops of acetic acid are often added to catalyze the condensation.
  • Temperature and time: The mixture is refluxed for approximately 6 hours with continuous monitoring via thin-layer chromatography (TLC).
  • Isolation: After completion, the reaction mixture is cooled to room temperature, filtered, and the solvent volume is reduced under vacuum. The solid product is washed with methanol and recrystallized from hot methanol/ether (2:1) to enhance purity.

This method yields the corresponding Schiff base ligands, which can be further manipulated chemically if needed.

Experimental Details and Yields

Parameter Condition/Value
Molar ratio 1:1 (ethylene-1,2-diamine : 5-methylfurfural)
Solvent Methanol (20 mL)
Catalyst Acetic acid (2-3 drops)
Reflux time 6 hours
Product isolation Filtration, solvent reduction, recrystallization
Purification solvent Methanol/ether (2:1)
Product form Schiff base ligand
Yield Typically high (not always explicitly quantified)

This method is documented in peer-reviewed research focusing on Schiff base synthesis and ligand preparation.

Alternative Method: Direct Amination of Furil Derivatives

A related approach involves the reaction of furil (2-furaldehyde derivatives) with ethylene diamine under basic conditions to afford diamine-functionalized furan derivatives.

  • Procedure: Furil is dissolved in methanol, and ethylene diamine is added along with a base such as potassium tert-butoxide (t-BuOK).
  • Reaction time: Stirring is continued until completion, typically monitored by TLC (about 15 hours).
  • Workup: Methanol is evaporated under reduced pressure, and the crude product is purified by column chromatography.

This method yields 5,6-di(furan-2-yl)-2,3-dihydropyrazine derivatives but demonstrates the feasibility of direct amination on furan rings with diamines.

Crystallization from Ethanol-Water Mixtures

Another documented preparation involves using aminoguanidine nitrate with 5-methylfurfural in a mixed solvent system (ethanol and water), heated and stirred for several hours to induce formation of crystalline products.

  • Conditions: 5-Methylfurfural (0.01 mol) in ethanol is added to aminoguanidine nitrate solution (ethanol/water), stirred and heated for 8 hours.
  • Isolation: Upon cooling, precipitates form that can be filtered and recrystallized.
  • Result: Light yellow crystals suitable for further characterization.

This approach is relevant for preparing related amino-functionalized furan compounds and demonstrates the use of mixed solvents and extended heating for product crystallization.

Microwave-Assisted Synthesis in Methanol/Water

Recent advances include microwave-assisted synthesis of ethane-1,2-diamine derivatives with aryl aldehydes in methanol/water mixtures.

  • Reaction: Aldehyde (1 mmol) and ethane-1,2-diamine (0.5 mmol) are stirred in MeOH/H2O (2:1) solvent system.
  • Microwave irradiation: 200 W power at 25 °C for 15 minutes.
  • Outcome: Rapid synthesis with good yields (50-70%) of diamine derivatives.

Though this method is reported for related arylazo and aroyl vinyl ethane-1,2-diamines, it suggests potential applicability for 5-methylfuran derivatives with appropriate modification.

Summary Table of Preparation Methods

Method Reactants Solvent(s) Conditions Yield (%) Notes
Condensation with 5-methylfurfural Ethane-1,2-diamine + 5-methylfurfural Methanol Reflux 6 h + acetic acid catalyst High Schiff base ligand formation; recrystallization
Direct amination of furil Furil + ethylene diamine + t-BuOK Methanol Stir 15 h, room temp 77 Purified by column chromatography
Crystallization from ethanol/water 5-Methylfurfural + aminoguanidine nitrate Ethanol + water Heat 8 h, stir Not specified Precipitation of crystals
Microwave-assisted synthesis Aldehydes + ethane-1,2-diamine Methanol/water (2:1) Microwave 15 min, 25 °C 50-70 Rapid synthesis; demonstrated for related compounds

Research Findings and Analytical Data

  • The condensation method yields stable Schiff base ligands, confirmed by spectral characterization (NMR, IR).
  • Purification by recrystallization or column chromatography ensures high purity.
  • The direct amination approach under basic conditions offers a route to more complex diamine-furan derivatives.
  • Microwave-assisted methods provide rapid synthesis and may be optimized for 1-(5-methylfuran-2-yl)ethane-1,2-diamine in future studies.

Scientific Research Applications

Odor and Flavor Modifying Agent
Research indicates that 1-(5-Methylfuran-2-yl)ethane-1,2-diamine possesses distinct olfactory properties that make it suitable for use in perfumery. It has been noted for imparting a fresh and fruity note reminiscent of blackcurrant or lime . Its applications include:

  • Perfume Compositions : It is used as an active ingredient in modern and classical perfume formulations.
  • Flavoring Agents : In the food industry, it enhances green and fruity flavors in products such as jams, jellies, and dairy items .

Case Study 1: Synthesis and Characterization

A study focused on synthesizing derivatives from furan-based compounds demonstrated successful methods for producing various biologically active molecules through reactions involving 1-(5-Methylfuran-2-yl)ethane-1,2-diamine. Techniques such as FTIR and NMR spectroscopy were employed to characterize the synthesized compounds .

Case Study 2: Flavor Enhancement

In the flavor industry, a case study highlighted the use of furan derivatives in enhancing the flavor profiles of various food products. The incorporation of 1-(5-Methylfuran-2-yl)ethane-1,2-diamine into formulations resulted in improved sensory attributes without compromising safety or stability .

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The ethane-1,2-diamine scaffold is versatile, with substituents significantly altering physicochemical and functional properties. Below is a comparison with key analogs:

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Applications Reference
1-(5-Methylfuran-2-yl)ethane-1,2-diamine 5-Methylfuran C₇H₁₂N₂O 140.19 Schiff base ligand synthesis
1-(3-Bromo-phenyl)-ethane-1,2-diamine 3-Bromophenyl C₈H₁₁BrN₂ 215.09 Pharmaceutical intermediates
(1R)-1-(6-Fluoro-2-methoxyphenyl)ethane-1,2-diamine 6-Fluoro-2-methoxyphenyl C₉H₁₃FN₂O 184.21 Chiral synthesis
N1-(2-(2-aminoethylamino)ethyl)ethane-1,2-diamine (TETA) Aliphatic polyamine chain C₆H₁₈N₄ 146.24 Corrosion inhibition
N,N′-bis[1-(p-hydroxyphenyl)ethylidene]ethane-1,2-diamine Bis(4-hydroxyphenyl) Schiff base C₁₈H₂₀N₂O₂ 296.37 Coordination chemistry

Key Observations :

  • Substituent Impact: Aromatic substituents (e.g., bromophenyl, fluorophenyl) enhance steric bulk and electronic effects, influencing ligand-metal binding .
  • Molecular Weight : Aliphatic analogs like TETA have lower molecular weights, favoring mobility in corrosion inhibition applications , while aromatic derivatives exhibit higher weights suited for stable coordination complexes .

Key Observations :

  • The target compound’s synthesis via condensation is straightforward and high-yielding compared to reductive methods (e.g., SnCl₂), which face challenges with diamine instability .
  • Complex aromatic derivatives often require multi-step protocols, increasing synthetic complexity .

Key Observations :

  • The methylfuran substituent in the target compound’s Schiff base derivatives enhances antimicrobial activity, likely due to improved lipophilicity and electron-donating capacity .
  • Bulky substituents (e.g., pyridinyl groups) in lanthanide complexes improve selectivity in nuclear reprocessing , whereas heteronuclear complexes (e.g., Sm/Ti) show catalytic versatility .

Physicochemical and Spectroscopic Properties

Compound IR (cm⁻¹) $^1$H NMR (δ, ppm) Stability Notes
1-(5-Methylfuran-2-yl)ethane-1,2-diamine N-H stretch: ~3300 Furan protons: 6.0–7.0 Stable under inert conditions
N1-(2,3-dimethoxystrychnidin-10-yliden)-ethane-1,2-diamine C=N: ~1600 Aromatic protons: 6.5–8.5 Sensitive to moisture
(1R)-1-(6-Fluoro-2-methoxyphenyl)ethane-1,2-diamine C-F: ~1200 Methoxy: ~3.8 Chiral stability in storage

Key Observations :

  • The target compound’s IR and NMR profiles are distinct due to furan ring vibrations and proton environments .
  • Fluorinated analogs exhibit characteristic C-F stretches, while methoxy groups show distinct $^1$H NMR signals .

Biological Activity

1-(5-Methylfuran-2-yl)ethane-1,2-diamine is an organic compound notable for its unique structure and potential biological activities. This article explores its synthesis, biological mechanisms, activity in various assays, and potential applications in medicinal chemistry.

Chemical Structure and Properties

1-(5-Methylfuran-2-yl)ethane-1,2-diamine has the molecular formula C7_7H12_{12}N2_2O and a molecular weight of approximately 140.18 g/mol. The compound features a furan ring substituted with a methyl group and two amine groups (-NH2_2) attached to an ethane backbone. This structure is significant as it influences the compound's reactivity and biological interactions.

Synthesis

The synthesis of 1-(5-Methylfuran-2-yl)ethane-1,2-diamine typically involves the reaction of 5-methylfurfural with ethylenediamine. Various synthetic routes can be optimized to enhance yield and purity, making it a versatile building block in organic synthesis.

Mechanism of Biological Activity

The biological activity of 1-(5-Methylfuran-2-yl)ethane-1,2-diamine is primarily attributed to its ability to interact with specific enzymes and receptors. The compound may modulate enzyme activity or receptor binding, leading to various biological effects. However, detailed studies are necessary to elucidate the exact pathways involved.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
  • Receptor Binding : It may bind to receptors influencing cellular signaling processes.

Biological Assays and Findings

Research indicates that compounds similar to 1-(5-Methylfuran-2-yl)ethane-1,2-diamine exhibit significant biological activities across various assays. For instance, studies have shown that compounds with similar structures can demonstrate antimicrobial properties and affect cell viability in cancer cell lines .

Case Studies

  • Antimicrobial Activity : In a study involving Schiff bases derived from ethylenediamine and 5-methylfurfural, metal complexes exhibited enhanced antimicrobial activity compared to their parent ligands. This suggests that modifications of 1-(5-Methylfuran-2-yl)ethane-1,2-diamine could lead to potent antimicrobial agents .
  • Cell Viability Assays : In screening libraries like the National Cancer Institute (NCI), compounds similar to 1-(5-Methylfuran-2-yl)ethane-1,2-diamine showed promising results in inhibiting growth across various cancer cell lines .

Comparative Analysis with Related Compounds

Compound NameCAS NumberKey Features
1-(5-Methylfuran-2-yl)ethanone1193-79-9Contains a ketone functional group instead of amines.
N-(5-Methylfuran-2-yl)methylamine175915-12-5Contains only one amine group; simpler structure.
1,2-Bis(5-methylfuran-2-yl)ethane-1,2-dioneNot providedContains two furan rings; more complex reactivity.

This table highlights the uniqueness of 1-(5-Methylfuran-2-yl)ethane-1,2-diamine among structurally similar compounds.

Future Directions

Further investigations are warranted to fully understand the biological activities associated with 1-(5-Methylfuran-2-yl)ethane-1,2-diamine. Research should focus on:

  • Detailed Mechanistic Studies : Understanding how this compound interacts at the molecular level.
  • In Vivo Studies : Assessing the biological effects in live models.
  • Development of Derivatives : Exploring modifications that could enhance its activity or reduce toxicity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(5-Methylfuran-2-yl)ethane-1,2-diamine
Reactant of Route 2
1-(5-Methylfuran-2-yl)ethane-1,2-diamine

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